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Cat. No.: B181613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
n-[4-(dimethylamino)phenyl]acetamide, also known as p-acetamido-N,N-dimethylaniline or

4'-(dimethylamino)acetanilide, is an aromatic organic compound with the chemical formula

C₁₀H₁₄N₂O. Its structure features a central phenyl ring substituted with a dimethylamino group

at the para position relative to an acetamido group. This compound and its derivatives are of

interest to the scientific community for their potential applications in medicinal chemistry and

materials science. This technical guide provides a comprehensive review of the available

literature on n-[4-(dimethylamino)phenyl]acetamide, focusing on its chemical and physical

properties, synthesis, spectroscopic characterization, and biological activities.

Chemical and Physical Properties
While specific experimentally determined physical properties for n-[4-
(dimethylamino)phenyl]acetamide are not extensively reported in publicly available literature,

its fundamental properties can be derived from its chemical structure and data from chemical

suppliers.
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Property Value Source

CAS Number 7463-28-7 [1]

Molecular Formula C₁₀H₁₄N₂O [1]

Molecular Weight 178.23 g/mol [1]

Appearance Solid (predicted) [2]

Solubility
Soluble in polar organic

solvents (predicted)
[2]

Synthesis
A detailed experimental protocol for the synthesis of n-[4-(dimethylamino)phenyl]acetamide
is not explicitly described in the reviewed literature. However, a general and adaptable method

for the synthesis of N-phenylacetamide derivatives involves the acylation of the corresponding

aniline derivative.

General Experimental Protocol: Acetylation of N,N-
dimethyl-p-phenylenediamine
This protocol is a standard method for the acetylation of anilines and can be adapted for the

synthesis of n-[4-(dimethylamino)phenyl]acetamide from N,N-dimethyl-p-phenylenediamine.

Materials:

N,N-dimethyl-p-phenylenediamine

Acetic anhydride or Acetyl chloride

A suitable base (e.g., pyridine, triethylamine, or sodium acetate)

An appropriate solvent (e.g., dichloromethane, chloroform, or acetic acid)

Water

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
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Procedure:

Dissolve N,N-dimethyl-p-phenylenediamine in the chosen solvent in a round-bottom flask

equipped with a magnetic stirrer and a dropping funnel.

If using a base like pyridine or triethylamine, add it to the solution.

Cool the mixture in an ice bath.

Slowly add acetic anhydride or acetyl chloride dropwise from the dropping funnel to the

stirred solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

continue stirring for a specified period (typically a few hours, monitored by TLC).

Upon completion of the reaction, pour the mixture into cold water to precipitate the product.

Collect the solid product by vacuum filtration and wash it with cold water.

The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol/water mixture).

Dry the purified product under vacuum.

Logical Workflow for Synthesis:

N,N-dimethyl-p-phenylenediamine + 
 Acetic Anhydride/Acetyl Chloride

Acetylation Reaction

Solvent + Base

Quenching with Water Filtration and Washing Recrystallization n-[4-(dimethylamino)phenyl]acetamide

Click to download full resolution via product page

Caption: General workflow for the synthesis of n-[4-(dimethylamino)phenyl]acetamide.

Spectroscopic Data
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Detailed spectroscopic data for n-[4-(dimethylamino)phenyl]acetamide are not readily

available in the surveyed literature. However, based on the known spectra of similar acetanilide

derivatives, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm),

corresponding to the two sets of chemically non-equivalent protons on the para-substituted

phenyl ring. The protons ortho to the dimethylamino group would be expected to be more

upfield due to its electron-donating nature.

N,N-dimethyl Protons: A singlet in the upfield region (typically δ 2.5-3.0 ppm) integrating to

six protons.

Acetyl Protons: A singlet in the upfield region (typically δ 2.0-2.2 ppm) integrating to three

protons.

Amide Proton: A broad singlet in the downfield region (typically δ 7.5-9.5 ppm), the chemical

shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)
Carbonyl Carbon: A peak in the downfield region (typically δ 168-172 ppm).

Aromatic Carbons: Four distinct signals in the aromatic region (typically δ 110-150 ppm). The

carbon attached to the nitrogen of the acetamido group and the carbon attached to the

dimethylamino group would be the most downfield and upfield in this region, respectively.

N,N-dimethyl Carbons: A peak in the aliphatic region (typically δ 40-45 ppm).

Acetyl Carbon: A peak in the aliphatic region (typically δ 20-25 ppm).

Infrared (IR) Spectroscopy (Predicted)
N-H Stretch: A sharp to moderately broad band around 3300-3250 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp band around 1660-1680 cm⁻¹.
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N-H Bend (Amide II): A band around 1550-1520 cm⁻¹.

C-N Stretch: A band in the region of 1300-1200 cm⁻¹.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Aromatic C=C Bending: Bands in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (Predicted)
Molecular Ion Peak (M⁺): Expected at m/z = 178.

Fragmentation: Common fragmentation pathways for acetanilides include the loss of the

acetyl group (CH₃CO) leading to a fragment at m/z = 135, and cleavage of the N-C(O) bond.

Biological Activity
Specific biological activity data for n-[4-(dimethylamino)phenyl]acetamide is scarce in the

public domain. However, the broader class of acetamide and aniline derivatives has been

investigated for a range of pharmacological activities.

Studies on related N-phenylacetamide derivatives have shown potential for:

Anticancer Activity: Some phenylacetamide derivatives have demonstrated cytotoxic effects

against various cancer cell lines, including prostate and breast cancer.[3]

Antibacterial and Antifungal Activity: Certain acetamide derivatives have been synthesized

and evaluated for their antimicrobial properties.[4]

Anti-inflammatory and Analgesic Activities: The acetamide scaffold is present in well-known

analgesic and anti-inflammatory drugs, and research into novel derivatives continues.[5]

Antioxidant Activity: Some acetamide derivatives have been reported to possess antioxidant

properties.[6]

It is plausible that n-[4-(dimethylamino)phenyl]acetamide could be a subject of investigation

within these therapeutic areas, but specific data is not currently available.
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Signaling Pathways and Mechanism of Action
Due to the limited availability of biological data for n-[4-(dimethylamino)phenyl]acetamide,

there is no information regarding its specific mechanism of action or any signaling pathways it

may modulate. Research into the biological effects of this compound would be necessary to

elucidate these aspects.

A hypothetical workflow for investigating the biological activity and mechanism of action is

presented below.

n-[4-(dimethylamino)phenyl]acetamide Biological Screening Assays
(e.g., anticancer, antimicrobial) Hit Identification Dose-Response Studies

(IC50/EC50 Determination) Mechanism of Action Studies Target Identification/
Pathway Analysis Lead Optimization

Click to download full resolution via product page

Caption: A potential workflow for the biological evaluation of n-[4-
(dimethylamino)phenyl]acetamide.

Conclusion
n-[4-(dimethylamino)phenyl]acetamide is a simple aromatic amide whose properties and

biological activities are not yet extensively documented in publicly accessible scientific

literature. This guide provides a summary of its known identifiers and predicted characteristics

based on related compounds. The provided general synthesis and hypothetical biological

investigation workflows can serve as a starting point for researchers interested in exploring this

molecule further. Future research is needed to fully characterize its physical, chemical, and

biological properties, which may reveal its potential in drug discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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